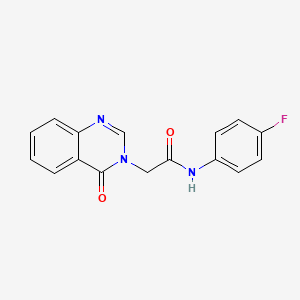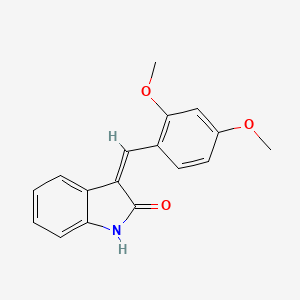![molecular formula C14H24O6 B11979610 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane](/img/structure/B11979610.png)
2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane is a complex organic compound that features multiple oxirane (epoxide) groups. Epoxides are known for their high reactivity, making them valuable intermediates in organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane typically involves the reaction of a polyol with an epoxidizing agent. Common epoxidizing agents include peracids (such as m-chloroperbenzoic acid) and hydrogen peroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the epoxide groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts, such as titanium silicalite, can enhance the efficiency of the epoxidation process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo further oxidation to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxide rings, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide rings under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane is used as a building block for the synthesis of more complex molecules. Its multiple epoxide groups make it a versatile intermediate in organic synthesis.
Biology
The compound’s reactivity with nucleophiles makes it useful in bioconjugation reactions, where it can be used to modify biomolecules such as proteins and nucleic acids.
Medicine
In medicine, derivatives of this compound may be explored for their potential as therapeutic agents, particularly in drug delivery systems where the epoxide groups can be used for targeted release.
Industry
Industrially, this compound can be used in the production of epoxy resins, which are valuable in coatings, adhesives, and composite materials.
作用机制
The mechanism by which 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane exerts its effects involves the reactivity of its epoxide groups. These groups can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity underlies its applications in synthesis, bioconjugation, and industrial processes.
相似化合物的比较
Similar Compounds
1,2,3-Triepoxypropane: Another compound with multiple epoxide groups, used in similar applications.
Epichlorohydrin: A simpler epoxide used in the production of epoxy resins and other chemicals.
Glycidol: An epoxide with applications in organic synthesis and as a stabilizer in polymers.
Uniqueness
What sets 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane apart is its multiple epoxide groups, which provide a higher degree of reactivity and versatility in chemical reactions compared to simpler epoxides.
属性
分子式 |
C14H24O6 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC 名称 |
2-[[2-methyl-3-(oxiran-2-ylmethoxy)-2-(oxiran-2-ylmethoxymethyl)propoxy]methyl]oxirane |
InChI |
InChI=1S/C14H24O6/c1-14(8-15-2-11-5-18-11,9-16-3-12-6-19-12)10-17-4-13-7-20-13/h11-13H,2-10H2,1H3 |
InChI 键 |
YIEBXCCPOCRXRB-UHFFFAOYSA-N |
规范 SMILES |
CC(COCC1CO1)(COCC2CO2)COCC3CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979542.png)

![9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11979548.png)

![6-Amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11979570.png)
![Ethyl 2-phenyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11979585.png)
![N-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-(2-methoxyphenyl)piperazin-1-amine](/img/structure/B11979586.png)
![(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979593.png)

![methyl (2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979612.png)
![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979619.png)
![6-(3-bromophenyl)-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11979620.png)

